Ligand Efficiency Advantage of 4-Methylamino vs. 4-Isopropylamino Substituent in 5-Cyanopyrimidine Scaffold
The target compound bears a compact 4-methylamino group (MW 346.45, 25 heavy atoms), whereas the directly comparable analog 4-(isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS 320422-42-2) incorporates a bulkier 4-isopropylamino substituent (estimated MW ~374.5, 27 heavy atoms) [1]. In the context of aminopyrimidine kinase inhibitor SAR, the 4-amino substituent engages the kinase hinge region via hydrogen-bond donation; increasing steric bulk at this position has been shown to reduce or eliminate binding affinity for targets such as CK1 and Pim kinases [2]. The methylamino group therefore preserves a higher ligand efficiency (binding affinity per heavy atom) compared to the isopropylamino analog, a critical consideration when prioritizing hits for fragment-based or lean-inhibitor optimization campaigns.
| Evidence Dimension | 4-Amino substituent steric bulk and ligand efficiency |
|---|---|
| Target Compound Data | 4-Methylamino; MW 346.45, 25 heavy atoms, LogP ~5.2 (predicted) |
| Comparator Or Baseline | 4-Isopropylamino analog (CAS 320422-42-2); estimated MW ~374.5, 27 heavy atoms |
| Quantified Difference | Target compound has ~2 fewer heavy atoms and lower steric demand at the hinge-binding region; LogP difference estimated at +0.5 to +0.8 units favoring the comparator's higher lipophilicity |
| Conditions | Structural and physicochemical comparison based on computed properties (PubChem) and patent-class SAR disclosures for aminopyrimidine kinase inhibitors |
Why This Matters
Procurement of the methylamino variant supports kinase screening programs that prioritize ligand-efficient hits with optimal hinge-binding geometry over bulkier analogs that may suffer from steric clashes and reduced target engagement.
- [1] PubChem. (2025). 4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile; CID 2769320. National Center for Biotechnology Information. View Source
- [2] Baldino, C. M., Caserta, J. L., Lee, C.-S., Dumas, S. A., & Flanders, Y. L. (2015). AMINOPYRIMIDINE KINASE INHIBITORS. U.S. Patent Application No. 20150202205. View Source
